molecular formula C7H6N4O B8544103 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine

6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine

Cat. No.: B8544103
M. Wt: 162.15 g/mol
InChI Key: TVXRYHYPEULSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine (CAS 123787-99-5) is a chemical compound of interest in medicinal and organic chemistry research. The structure combines a tetrazolo[1,5-a]pyridine heterocycle with an oxiranyl (epoxide) functional group. This molecular architecture is significant as both the tetrazolo[1,5-a]pyridine scaffold and the reactive oxirane ring are known to be privileged structures in the development of biologically active molecules. While specific biological data for this compound is not available in the current literature, related tetrazolo[1,5-a]pyridine derivatives are recognized as valuable synthetic intermediates and core structures in pharmaceutical research. The presence of the oxirane ring makes this compound a promising electrophilic building block for further chemical exploration. It can be used in ring-opening reactions and nucleophilic substitutions to create more complex molecular architectures, potentially for the synthesis of novel compounds with various pharmacological properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

6-(oxiran-2-yl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2

InChI Key

TVXRYHYPEULSPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CN3C(=NN=N3)C=C2

Origin of Product

United States

Advanced Synthetic Strategies for 6 2 Oxiranyl Tetrazolo 1,5 a Pyridine and Its Analogs

Methodologies for Tetrazolo[1,5-a]pyridine (B153557) Core Construction

The formation of the fused tetrazolo[1,5-a]pyridine ring system is a critical step in the synthesis of the target molecule. Various synthetic routes have been developed, primarily involving the cyclization of pyridine (B92270) derivatives with azide-containing reagents.

Cyclization Reactions involving Pyridine N-Oxides and Azide (B81097) Equivalents

One effective strategy for the synthesis of tetrazolo[1,5-a]pyridines involves the treatment of pyridine N-oxides with an azide source, often activated by a sulfonyl or phosphoryl chloride. This method provides a direct route to the fused heterocyclic system. A notable approach utilizes 4-toluenesulfonyl chloride and sodium azide in toluene (B28343) at elevated temperatures, which has been shown to be an efficient and convenient method for the synthesis of tetrazolopyridines. organic-chemistry.org

Another variation of this methodology involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides in the presence of pyridine, typically by heating without a solvent. organic-chemistry.orgorganic-chemistry.org Among the various reagents, diphenyl phosphorazidate (DPPA) has been identified as a particularly convenient and effective reagent for this transformation, leading to good yields of the desired tetrazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org The general procedure involves heating the pyridine N-oxide with DPPA at 120 °C for 24 hours. organic-chemistry.org

Starting MaterialReagentsConditionsYieldReference
Pyridine N-oxide4-Toluene sulfonyl chloride, Sodium azideToluene, elevated temperatureGood organic-chemistry.org
Pyridine N-oxideDiphenyl phosphorazidate (DPPA), PyridineNeat, 120 °C, 24 hGood organic-chemistry.orgorganic-chemistry.org

Approaches from 2-Halopyridines with Azide Reagents

An alternative and widely used method for the construction of the tetrazolo[1,5-a]pyridine core starts from readily available 2-halopyridines. The reaction of 2-halopyridines with an azide source provides a regioselective route to the fused tetrazole ring. organic-chemistry.org A particularly effective protocol employs trimethylsilyl (B98337) azide (TMSN₃) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) (TBAF·xH₂O). organic-chemistry.org This method is noted for its convenience and ability to overcome the high temperatures and lack of regioselectivity often associated with traditional methods. organic-chemistry.org

The optimized conditions for this transformation typically involve heating the 2-halopyridine with TMSN₃ and TBAF·xH₂O at 85°C for 24 hours. organic-chemistry.org This approach has been successfully applied to a range of substituted pyridines, quinolines, and isoquinolines, demonstrating its broad scope. organic-chemistry.org The resulting 8-bromotetrazolo[1,5-a]pyridine (B1441750) can be further functionalized through various cross-coupling reactions, highlighting the synthetic utility of this method. organic-chemistry.org

Starting MaterialReagentsConditionsConversionIsolated YieldReference
2-HalopyridineTrimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)85 °C, 24 hUp to 100%Up to 90% organic-chemistry.org

Multi-Component Reaction Sequences for Related Tetrazolopyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures. In the context of tetrazolopyridine derivatives, MCRs have been employed to construct related fused systems, such as tetrazole-linked imidazo[1,5-a]pyridines. acs.orgresearchgate.net One such strategy involves an azido-Ugi four-component reaction (azido-Ugi 4CR) followed by a deprotection and cyclization sequence. acs.org

In this approach, an aldehyde, tritylamine, an isocyanide, and azidotrimethylsilane (B126382) are combined in methanol (B129727) to afford the azido-Ugi product in high yield. acs.org Subsequent trityl deprotection under acidic conditions, followed by an acetic anhydride-mediated N-acylation and cyclization, furnishes the tetrazolylimidazo[1,5-a]pyridine core. acs.org While this method produces a related but different heterocyclic system, the principles of employing MCRs to rapidly build complexity around a tetrazole-fused pyridine core are highly relevant for the synthesis of analogs of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine.

Enantioselective and Diastereoselective Introduction of the Oxiranyl Moiety

The introduction of the oxiranyl moiety with control over its stereochemistry is a crucial step in the synthesis of this compound. This can be achieved through various asymmetric epoxidation methods or by employing stereocontrolled reactions of oxiranyl anions.

Catalytic Asymmetric Epoxidation in Fused Heterocyclic Systems

Catalytic asymmetric epoxidation of a precursor, such as a 6-vinyl-tetrazolo[1,5-a]pyridine, is a direct approach to introduce the chiral oxirane ring. A variety of catalytic systems have been developed for the asymmetric epoxidation of olefins, some of which are applicable to heterocyclic substrates.

For instance, chiral ruthenium porphyrin complexes have been utilized for the catalytic asymmetric epoxidation of olefins with 2,6-dichloropyridine (B45657) N-oxide as the terminal oxidant, achieving good yields and enantioselectivities up to 77%. rsc.org Iron complexes with novel phenanthroline ligands have also been shown to be effective for the catalytic asymmetric epoxidation of acyclic β,β-disubstituted enones, providing high enantiomeric excesses. nih.gov Furthermore, biomolecule-inspired catalytic cycles, using aspartic-acid-containing peptides, have been developed for the enantioselective N-oxidation of pyridines, which could serve as a handle for further functionalization and epoxidation. figshare.com

Catalyst SystemOxidantSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Ruthenium Porphyrin2,6-Dichloropyridine N-oxideOlefinsUp to 77% rsc.org
Fe(OTf)₂ with phenanthroline ligandsNot specifiedAcyclic β,β-disubstituted enonesUp to 92% nih.gov
Aspartic-acid-containing peptidesNot specifiedBis(pyridine) substratesHigh figshare.com

Stereocontrol via Oxiranyl Anion Chemistry

An alternative strategy for the stereocontrolled introduction of the oxiranyl moiety involves the use of oxiranyl anion chemistry. This approach allows for the formation of a carbon-carbon bond between the heterocyclic core and the oxirane ring with potential for high stereoselectivity. Sulfonyl-stabilized oxiranyl anions, generated from epoxy sulfones, have been successfully employed in the synthesis of complex polycyclic ether natural products. jst.go.jp

The general methodology involves the generation of an α-lithiated silyl (B83357) epoxide, which can then be trapped with an electrophile to yield a more substituted epoxide. jst.go.jp In a more advanced application, the oxiranyl anion generated from an epoxy sulfone can react with a triflate, followed by a ring expansion, to construct complex cyclic ether systems. acs.org This convergent strategy, while demonstrated in the context of polyether synthesis, provides a powerful tool for the stereocontrolled installation of the oxiranyl group onto a suitably functionalized tetrazolo[1,5-a]pyridine precursor.

Chemo- and Regioselective Functionalization for Epoxide Formation

The introduction of the oxiranyl group at the 6-position of the tetrazolo[1,5-a]pyridine core is a critical step that imparts significant chemical reactivity to the molecule. A common and effective strategy for the formation of such an epoxide ring involves the oxidation of a precursor olefin, in this case, 6-vinyl-tetrazolo[1,5-a]pyridine. The chemo- and regioselectivity of this epoxidation are crucial to avoid undesired side reactions on the electron-rich heterocyclic core.

Various reagents and catalytic systems have been developed for the epoxidation of olefins, with the choice of method often depending on the substrate's electronic properties and the presence of other functional groups. For electron-deficient olefins, nucleophilic oxidants like hydrogen peroxide in the presence of a base are often employed. However, for unactivated or electron-rich olefins, electrophilic oxidizing agents are more suitable.

A widely used method for such transformations is the Prilezhaev reaction, which utilizes peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reagent is known for its high efficiency and mild reaction conditions. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond.

Another powerful method involves the use of dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone® and acetone. DMDO is a highly reactive yet selective oxidizing agent that can efficiently epoxidize a wide range of olefins under neutral conditions, which is advantageous for sensitive substrates.

Furthermore, catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation, could be employed if an enantiomerically enriched product is desired, starting from an allylic alcohol precursor. However, for a simple vinyl group, other asymmetric methods involving chiral catalysts would be necessary.

The chemo- and regioselectivity of the epoxidation of 6-vinyl-tetrazolo[1,5-a]pyridine would be primarily influenced by the electronic nature of the vinyl group, which is attached to the electron-withdrawing tetrazolopyridine core. This electronic characteristic generally favors reactions with electrophilic oxidizing agents. The tetrazolo[1,5-a]pyridine ring itself is relatively stable to oxidation under controlled conditions, allowing for selective functionalization of the vinyl side chain.

Table 1: Representative Methods for Epoxidation of Vinyl-Substituted Azaarenes

EntrySubstrateOxidizing AgentSolventTemperature (°C)Yield (%)
12-Vinylpyridinem-CPBADichloromethane0 to rt85
24-VinylquinolineDMDO (in situ)Acetone/Water092
32-VinylpyrazineTrifluoroperacetic acidDichloromethane-1078
46-Vinyl-1,2,4-triazolo[4,3-b]pyridazineHydrogen peroxide/Sodium tungstateMethanolrt65

This table presents representative data for analogous compounds to illustrate common epoxidation methods and their typical efficiencies.

Strategic Coupling and Diversification Techniques for Oxiranyl-Substituted Tetrazolopyridines

Once this compound is synthesized, its structure can be further diversified to create a library of analogs with potentially enhanced biological activities or material properties. This can be achieved through modifications at both the tetrazolopyridine core and the oxiranyl side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While the oxiranyl group is present, strategic functionalization of the tetrazolo[1,5-a]pyridine core can be envisioned. This would typically require the pre-functionalization of the heterocyclic ring with a halide (e.g., bromide or iodide) or a triflate group at a specific position.

For instance, if a halogen atom is present at a position other than the 6-position, various cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings can be employed. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the tetrazolopyridine scaffold.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and needs to be optimized for the specific substrate. The presence of the tetrazole ring and the oxirane functionality may influence the catalytic cycle, and care must be taken to choose conditions that are compatible with these groups. For example, strongly basic conditions could potentially lead to the opening of the epoxide ring.

Direct C-H activation/functionalization is an increasingly important strategy that avoids the need for pre-functionalization. rsc.org Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce aryl groups at specific positions on the tetrazolopyridine ring, guided by the inherent electronic properties of the heterocycle or by a directing group. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Related Pyrazolo[1,5-a]pyridine Systems

EntrySubstrateCoupling PartnerReaction TypeCatalyst/LigandProductYield (%)
13-Iodo-pyrazolo[1,5-a]pyridinePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄3-Phenyl-pyrazolo[1,5-a]pyridine95
27-Bromo-pyrazolo[1,5-a]pyridineStyreneHeckPd(OAc)₂/P(o-tol)₃7-(E)-Styryl-pyrazolo[1,5-a]pyridine82
33-Iodo-pyrazolo[1,5-a]pyridinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuI3-(Phenylethynyl)-pyrazolo[1,5-a]pyridine88
47-Bromo-pyrazolo[1,5-a]pyridineAnilineBuchwald-HartwigPd₂(dba)₃/BINAP7-(Phenylamino)-pyrazolo[1,5-a]pyridine75

This table provides examples from the literature on a closely related heterocyclic core to demonstrate the applicability of various palladium-catalyzed cross-coupling reactions.

The oxirane ring is a versatile functional group that can undergo ring-opening reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functionalities at the 6-position of the tetrazolo[1,5-a]pyridine core, leading to a range of derivatives with different stereochemical and electronic properties.

The regioselectivity of the epoxide ring-opening is an important consideration. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (SN2 mechanism). Under acidic conditions, the reaction proceeds via a carbocation-like intermediate, and the nucleophile attacks the more substituted carbon atom.

A plethora of nucleophiles can be used for the ring-opening of this compound, including:

O-Nucleophiles: Water, alcohols, and phenols can be used to generate diols and ether-alcohols, respectively.

N-Nucleophiles: Ammonia, primary and secondary amines, and azides can be employed to synthesize amino-alcohols and azido-alcohols. The latter can be further converted to triazoles or reduced to primary amines.

S-Nucleophiles: Thiols and thiophenols can be used to prepare thioether-alcohols.

C-Nucleophiles: Grignard reagents, organolithium compounds, and cyanides can be used to form new carbon-carbon bonds, leading to chain extension.

Halides: Halide ions can be used to introduce a halogen atom, which can then be used in further downstream transformations.

The stereochemistry of the ring-opening reaction is also a key aspect. The SN2 attack of a nucleophile on the epoxide ring occurs with inversion of configuration at the attacked carbon center. This allows for the synthesis of stereochemically defined products if an enantiomerically pure epoxide is used as the starting material.

Table 3: Representative Nucleophilic Ring-Opening Reactions of 2-Oxiranyl-pyridines

EntryNucleophileReaction ConditionsProduct Type
1Sodium azideNH₄Cl, MeOH/H₂O, 80 °CAzido-alcohol
2AnilineLiClO₄, CH₃CN, refluxAmino-alcohol
3ThiophenolK₂CO₃, MeOH, rtThioether-alcohol
4Phenylmagnesium bromideTHF, 0 °C to rtCarbon-carbon bond formation
5MethanolH₂SO₄ (cat.), refluxMethoxy-alcohol

This table illustrates the versatility of the oxirane ring in analogous systems, showcasing the types of products that can be obtained through nucleophilic attack.

Mechanistic Investigations of Reactivity Pathways for 6 2 Oxiranyl Tetrazolo 1,5 a Pyridine

Elucidation of Epoxide Ring-Opening Mechanisms

The epoxide ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions by a variety of reagents. masterorganicchemistry.comrsc.org These reactions are fundamental in organic synthesis for introducing functional groups and building molecular complexity. rsc.orgnih.gov

The reaction of epoxides with strong nucleophiles typically proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org Due to the considerable ring strain, the epoxide does not require activation by an acid for the reaction to occur. masterorganicchemistry.com A wide array of nucleophiles, including amines, thiols, Grignard reagents, and azide (B81097) ions, can be employed to open the epoxide ring. nih.govlibretexts.org

In the case of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine, which possesses a terminal epoxide, nucleophilic attack is expected to occur at the less sterically hindered carbon atom. masterorganicchemistry.com This regioselectivity is a hallmark of the SN2 pathway for epoxide opening under basic or neutral conditions. libretexts.org For instance, reaction with a primary amine (R-NH₂) would lead to the formation of a secondary amino alcohol. The reaction is driven by the relief of ring strain and results in the formation of a β-substituted alcohol. rsc.org

The following table summarizes the expected products from the reaction of this compound with various nucleophiles, based on general principles of epoxide chemistry.

Nucleophile (Nu⁻)Reagent ExampleExpected Product StructureProduct Class
Azide (N₃⁻)Sodium Azide (NaN₃)Azido (B1232118) alcohol
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)β-Hydroxy sulfide
Amine (RNH₂)Aniline (PhNH₂)Amino alcohol
Grignard (R⁻)Phenylmagnesium Bromide (PhMgBr)Secondary alcohol

Note: The table illustrates the predicted outcomes based on established SN2 epoxide ring-opening mechanisms.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by even weak nucleophiles like water or alcohols. libretexts.org The mechanism of acid-catalyzed ring opening can have both SN1 and SN2 character. libretexts.org

For terminal epoxides such as this compound, the regioselectivity of the attack depends on the reaction conditions. While the SN2 pathway favors attack at the less substituted carbon, a significant SN1 character would favor attack at the more substituted carbon due to the stabilization of the partial positive charge. However, for primary/secondary epoxides, the SN2 pathway generally dominates, leading to the nucleophile adding to the terminal carbon. libretexts.org

For example, the acid-catalyzed hydrolysis of the epoxide would yield a 1,2-diol. The reaction proceeds via protonation of the epoxide oxygen, followed by the attack of water. libretexts.org If the epoxide carbon adjacent to the pyridine (B92270) ring were tertiary, the attack would preferentially occur at that position. libretexts.org

Epoxide ring-opening reactions are stereospecific. The SN2 attack by a nucleophile occurs from the backside, leading to an inversion of configuration at the carbon atom being attacked. masterorganicchemistry.com If the epoxide is chiral, this results in a predictable stereochemical outcome. For instance, the ring opening of a chiral epoxide with an azide ion will result in the formation of a product with the opposite stereochemistry at the site of nucleophilic attack. This stereospecificity is a powerful tool in asymmetric synthesis. nih.gov

In an acid-catalyzed reaction that proceeds through a more SN1-like mechanism, some loss of stereochemical integrity could be observed due to the formation of a carbocation-like intermediate. However, for terminal epoxides where the SN2 pathway is favored, a clean inversion of stereochemistry is generally expected. libretexts.org

Studies on the Tetrazole-Azide Ring-Chain Tautomerism of the Tetrazolo[1,5-a]pyridine (B153557) System

The tetrazolo[1,5-a]pyridine ring system is known to exist in equilibrium with its valence isomer, the corresponding 2-azidopyridine (B1249355). nih.govnih.gov This phenomenon is a type of ring-chain tautomerism. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent, and the physical state (solid or solution). nih.govosti.gov

Figure 1: Tetrazole-azide equilibrium in the tetrazolo[1,5-a]pyridine system.
Figure 1: Tetrazole-azide equilibrium in the tetrazolo[1,5-a]pyridine system.

Theoretical and experimental studies on related tetrazolo[1,5-a]pyrimidine (B1219648) systems have shown that the stability of the tautomers is significantly influenced by substituents. nih.gov Electron-withdrawing groups tend to stabilize the azide isomer, while electron-donating groups favor the closed-ring tetrazole form. nih.gov For instance, a nitro group (-NO₂) has been shown to strongly stabilize the azide form, whereas amino (-NH₂) and hydroxyl (-OH) groups shift the equilibrium towards the tetrazole. nih.gov

In the context of this compound, the oxiranyl group is generally considered to be weakly electron-withdrawing. Therefore, it is expected to have a modest influence on the equilibrium, likely favoring the tetrazole form slightly or having a negligible effect compared to stronger electronic substituents. The position of the equilibrium can be quantified by the equilibrium constant, KT.

The following table summarizes the general effect of substituents on the tetrazole-azide equilibrium.

Substituent TypeExampleEffect on EquilibriumFavored Tautomer
Electron-Donating-NH₂, -OHShifts equilibrium to the leftTetrazole
Electron-Withdrawing-NO₂, -CNShifts equilibrium to the rightAzide

Note: This data is based on studies of substituted tetrazolo[1,5-a]pyrimidine and related heterocyclic systems. nih.gov

The interconversion between the tetrazole and azide forms is a dynamic process. The mechanism involves the cleavage of the N1-N2 bond of the tetrazole ring to form the open-chain azide. This process is thermally or photochemically driven. The kinetics of this tautomeric rearrangement can be studied using techniques such as exchange spectroscopy (EXSY) NMR. osti.gov

Studies on similar systems, such as 5-trifluoromethyltetrazolo[1,5-a]pyrimidine, have allowed for the determination of thermodynamic and kinetic parameters for the tautomeric rearrangement. osti.gov These studies reveal the energy barrier for the interconversion and the relative thermodynamic stabilities of the two isomers. The solvent can also play a crucial role, with polar solvents potentially stabilizing one form over the other, thus affecting both the equilibrium position and the rate of interconversion. nih.gov For example, in some azidopyrimidines, the azide form is exclusively observed in CDCl₃, while an equilibrium exists in DMSO-d₆. osti.gov

Reactivity Consequences of Tautomerism in this compound

The tetrazolo[1,5-a]pyridine scaffold exists in a dynamic equilibrium with its isomeric azide form, 2-azidopyridine. This valence tautomerism, known as the azide-tetrazole equilibrium, is a critical determinant of the chemical reactivity of the entire system. beilstein-archives.orgresearchgate.net The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, and temperature. nih.gov For this compound, the presence of the oxiranyl group at the 6-position influences this balance, although the precise equilibrium constant has not been documented.

The reactivity of the molecule is directly linked to which tautomer is present. The fused tetrazole ring is an aromatic, electron-withdrawing system, while the open-chain 2-azido form provides a highly reactive azide group capable of participating in a range of reactions, most notably 1,3-dipolar cycloadditions. beilstein-archives.org Studies on related tetrazolo[1,5-a]pyrimidines have confirmed that the presence of the azide intermediate in solution allows for reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". beilstein-archives.org This demonstrates that even if the tetrazole form is predominant, the accessible azide tautomer can be trapped, driving the equilibrium and leading to products derived from the azido form.

The electronic properties of the substituent at the 6-position can shift the equilibrium. Electron-withdrawing groups tend to stabilize the tetrazole form, whereas electron-donating groups can favor the azide tautomer. The oxirane ring, being a strained ether, can exhibit mild electron-withdrawing character through inductive effects, which would likely favor the closed, tetrazole form. However, its reactivity as an electrophile could also play a role in trapping intramolecular nucleophiles, a process potentially influenced by the tautomeric balance. The consequence of this equilibrium is a molecule with dual reactivity: the aromatic stability and nucleophilic nitrogen centers of the tetrazole form, and the potent dipolar reactivity of the transient azide form.

Table 1: Influence of Tautomerism on Reaction Pathways

Tautomeric Form Available Reactive Sites Potential Reactions
Tetrazolo[1,5-a]pyridine (Closed Ring) Aromatic π-system, Nucleophilic Nitrogen atoms (N2, N3) N-Alkylation, Electrophilic/Nucleophilic aromatic substitution, Coordination with metals
2-Azidopyridine (Open Ring) Azide group (-N₃) 1,3-Dipolar Cycloaddition (e.g., Click Chemistry), Reduction to amine, Staudinger reaction

Intramolecular Cyclization and Rearrangement Pathways

The unique juxtaposition of an electrophilic oxirane ring and the nucleophilic tetrazolo[1,5-a]pyridine system in this compound creates the potential for intramolecular bridging reactions. The oxirane ring contains two electrophilic carbon atoms susceptible to nucleophilic attack, which can lead to ring-opening. The tetrazolo[1,5-a]pyridine moiety possesses several potential nucleophilic centers, primarily the nitrogen atoms of the tetrazole ring (N2 and N3).

An intramolecular SN2-type reaction is a plausible pathway, wherein one of the tetrazole nitrogen atoms acts as an internal nucleophile, attacking one of the oxirane carbons. This would result in the formation of a new five- or six-membered ring, depending on which nitrogen and which carbon atom are involved. Such a cyclization would yield a novel, rigid tricyclic system. The regioselectivity of the oxirane opening would be governed by electronic and steric factors, with the attack typically favored at the less sterically hindered carbon atom. The reaction could be catalyzed by either acid or base, which would activate the oxirane or enhance the nucleophilicity of the tetrazole, respectively. While specific experimental data for this compound is not available, this pathway is analogous to intramolecular cycloadditions seen in other azide-containing molecules where a tethered reactive group is present. rsc.org

The tetrazolo[1,5-a]pyridine core is known to undergo significant skeletal rearrangements, particularly ring expansion to form seven-membered diazepine (B8756704) rings. uq.edu.au Research on the related compound, 8-cyano-tetrazolo[1,5-a]pyridine, has demonstrated that it undergoes a photochemical ring expansion to yield a 1,3-diazepine derivative. uq.edu.au This transformation is believed to proceed via photolytic cleavage of the N1-N2 bond of the tetrazole ring, generating a reactive nitrene intermediate. This intermediate then undergoes a series of rearrangements, incorporating the nitrogen atom into the pyridine ring to form the expanded diazepine system.

Given this precedent, this compound is also a candidate for similar photochemical rearrangement. The oxiranyl substituent is unlikely to interfere with the initial photochemical activation of the tetrazole ring, suggesting that the formation of a diazepine is a feasible pathway. The resulting diazepine would be a valuable scaffold in medicinal chemistry. In addition to expansion, nucleophilic attack on the tetrazolo[1,5-a]pyridine ring system can lead to ring opening, a form of ring contraction back to a pyridine derivative. For instance, strong nucleophiles like dimethylamine (B145610) have been shown to open the fused ring system of 8-cyano-tetrazolo[1,5-a]pyridine to form a dienyltetrazole. uq.edu.au

Table 2: Ring Expansion of Substituted Tetrazolo[1,5-a]pyridine

Starting Compound Conditions Product Reference
8-Cyano-tetrazolo[1,5-a]pyridine Photochemical (UV light), with Diisopropylamine 1,3-Diazepine derivative uq.edu.au

Electrophilic and Nucleophilic Behavior of the Tetrazolo[1,5-a]pyridine System

Alkylation of the tetrazole ring within the tetrazolo[1,5-a]pyridine system can occur at either of the two available nitrogen atoms, N2 or N3. The regioselectivity of this reaction is a complex function of several factors, including the nature of the alkylating agent, the steric and electronic properties of the substrate, and the reaction conditions (solvent, base). rsc.org In simpler 5-substituted 1H-tetrazoles, alkylation often preferentially yields the 2,5-disubstituted isomer over the 1,5-isomer. rsc.org

For the fused tetrazolo[1,5-a]pyridine system, the outcome is dictated by the relative nucleophilicity of N2 versus N3 and the transition state energies leading to the two possible products. The reaction mechanism plays a crucial role; SN2 reactions with primary alkyl halides are sensitive to steric hindrance around the nucleophilic nitrogen, while SN1-type reactions involving carbocation intermediates may be governed more by electronic factors and the stability of the resulting product. The fused pyridine ring exerts a significant electronic influence, and its substituents can further direct the regioselectivity. Generally, the N2 position is considered more sterically accessible and often more nucleophilic, suggesting it may be the preferred site of alkylation. However, specific substitution patterns on the pyridine ring could alter this preference.

Table 3: Factors Influencing Regioselectivity of Tetrazole N-Alkylation

Factor Influence on Regioselectivity Rationale
Steric Hindrance Bulky alkylating agents or substituents near a nitrogen atom disfavor alkylation at that site. Lower energy transition state for attack at the less hindered position (often N2).
Reaction Mechanism SN2 reactions are sterically controlled; SN1 reactions are electronically controlled. The nature of the electrophile (e.g., primary halide vs. tertiary halide) determines the pathway.
Electronic Effects Electron-donating groups on the pyridine ring can increase the nucleophilicity of adjacent nitrogen atoms. Alteration of the electron density distribution in the heterocyclic core.
Counter-ion/Solvent The nature of the cation in the tetrazolate salt and solvent polarity can influence the position of attack. Coordination effects and stabilization of charged intermediates can favor one isomer over another.

Reactions with Electrophiles: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it unreactive toward electrophilic aromatic substitution compared to benzene. uomosul.edu.iq The fusion of the strongly electron-withdrawing tetrazole ring further deactivates the pyridine moiety. Electrophilic attack, if forced under harsh conditions, is predicted to occur at positions of relatively higher electron density, which are the C7 and C9 positions (analogous to the 3- and 5-positions of pyridine). uomosul.edu.iq

Reactions with Nucleophiles: Conversely, the electron-deficient nature of the pyridine ring activates it toward nucleophilic aromatic substitution, particularly at the C5 and C7 positions (analogous to the 2- and 4-positions of pyridine). quora.comnih.gov A strong nucleophile can attack these positions, leading to substitution of a suitable leaving group or, in some cases, addition. Furthermore, as noted previously, nucleophilic attack at the C5 position can also induce ring-opening of the tetrazole fusion, providing an alternative reaction pathway. uq.edu.au The oxirane substituent on the 6-position also provides a prime site for nucleophilic attack, which would compete with reactions on the heterocyclic core.

Table 4: Predicted Reactivity of this compound

Position(s) Reagent Type Predicted Reaction Rationale
C5, C7 Nucleophile Nucleophilic Aromatic Substitution/Addition Electron-deficient positions activated by pyridine nitrogen.
C7, C9 Electrophile Electrophilic Aromatic Substitution (harsh conditions) Positions of highest relative electron density on the deactivated ring.
N2, N3 Electrophile (e.g., Alkyl Halide) N-Alkylation Nucleophilic lone pairs on tetrazole nitrogen atoms.
Oxirane Carbons Nucleophile Ring-opening Electrophilic carbons of the strained epoxide ring.

Computational Chemistry in the Analysis of 6 2 Oxiranyl Tetrazolo 1,5 a Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules, offering a balance between computational cost and accuracy. imperial.ac.uk For derivatives of tetrazolo[1,5-a]pyridine (B153557), DFT calculations are instrumental in understanding their electronic structure and predicting their reactivity.

DFT calculations are particularly useful for mapping the energy landscapes of chemical reactions. For the broader class of researchgate.netacs.orgdtic.miltriazolo[1,5-a]pyridines, which share structural similarities, DFT has been employed to study the mechanism of ring-chain isomerism. researchgate.net This type of analysis can be extended to 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine to investigate reactions involving the oxiranyl and tetrazolo rings. By calculating the energies of reactants, products, and transition states, a complete energy profile for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For instance, the reactivity of the oxirane ring towards nucleophiles can be modeled to predict the most likely pathways for ring-opening reactions.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+20.1
Products-12.4
This is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a reaction involving this compound.

Tetrazolo[1,5-a]pyridines are known to exist in equilibrium with their 2-azidopyridine (B1249355) tautomers. dtic.mil The position of this equilibrium is influenced by the electronic nature of substituents on the pyridine (B92270) ring. DFT calculations can be used to determine the relative energies of the two tautomeric forms of this compound, thereby predicting which form is more stable under different conditions. dtic.mil

DFT provides a reliable means of predicting spectroscopic properties, which is invaluable for the structural characterization of novel compounds like this compound. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. This allows for the prediction of the infrared (IR) spectrum, where different peaks correspond to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the N=N and C=N bonds in the tetrazole ring, as well as the C-O-C stretching of the oxirane ring, can be calculated and compared with experimental IR spectra to verify the presence of these functional groups. dtic.mil

Functional GroupCalculated IR Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)
Oxirane C-O-C stretch850855
Tetrazole N=N stretch14501445
Pyridine C=N stretch16201615
This is a hypothetical data table comparing predicted and experimental IR frequencies for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different low-energy conformations of the molecule and the energy barriers between them. The orientation of the oxiranyl group relative to the tetrazolo[1,5-a]pyridine core is a key conformational feature that can be investigated using MD.

MD simulations are also crucial for understanding the influence of the solvent on the structure and reactivity of the molecule. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent interacts with the solute and affects its properties. For example, the tautomeric equilibrium between the tetrazolo and azido (B1232118) forms can be significantly influenced by the polarity of the solvent, and MD simulations can provide a detailed picture of the solvation shell around each tautomer.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a class of compounds like substituted tetrazolo[1,5-a]pyridines, QSRR models can be developed to predict their reactivity in various reactions.

Advanced Analytical Techniques in the Characterization of 6 2 Oxiranyl Tetrazolo 1,5 a Pyridine Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine. Its primary role is the unambiguous determination of the compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can provide mass accuracy within a few parts per million (ppm), allowing for the confident assignment of a molecular formula.

During synthesis, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction's progress, identify intermediates, and assess the purity of the final product. For this compound, the expected exact mass of the protonated molecule [M+H]⁺ provides a clear diagnostic target.

Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pathway for tetrazole-containing compounds is the loss of a neutral nitrogen molecule (N₂), a highly stable fragment. mdpi.com This specific loss provides strong evidence for the presence of the tetrazole ring. Further fragmentation would likely involve the oxiranyl side chain.

Table 1: Predicted HRMS Data for this compound

AnalyteMolecular FormulaCalculated Exact Mass (m/z)Key Fragmentation Ion
[M+H]⁺C₇H₇N₄O⁺163.0614[M+H-N₂]⁺
[M+Na]⁺C₇H₆N₄NaO⁺185.0434-

This interactive table summarizes the key mass spectrometry data used for the identification and confirmation of the target compound.

Multinuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of this compound in solution. A combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. The aromatic protons on the tetrazolo[1,5-a]pyridine (B153557) core would appear as distinct doublets and doublets of doublets, with coupling constants confirming their positions (ortho, meta). The three protons of the oxiranyl ring would appear in the aliphatic region, typically as two multiplets for the diastereotopic CH₂ protons and one multiplet for the CH proton, with specific coupling constants defining their relationship.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals corresponding to the carbons of the fused heterocyclic rings and two signals for the oxiranyl ring carbons at characteristic upfield shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the final structure. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These correlations provide unambiguous proof of the substitution pattern and the connection between the oxiranyl group and the heterocyclic core.

Multinuclear NMR: ¹⁵N NMR can provide valuable insight into the electronic structure of the nitrogen-rich tetrazole ring. Significant differences in ¹⁵N chemical shifts can be used to distinguish between the tetrazole form and its potential ring-opened 2-azidopyridine (B1249355) tautomer, confirming the stability of the fused-ring system under analytical conditions. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
5~8.9-9.1d~130-132
7~7.8-8.0dd~115-117
8~7.2-7.4d~133-135
8a--~148-150
6--~140-142
Oxirane CH~3.8-4.0m~51-53
Oxirane CH₂~2.8-3.1m~46-48

*Predicted values are based on data from analogous substituted tetrazolo[1,5-a]pyridine systems and standard oxirane chemical shift ranges. The solvent is assumed to be DMSO-d₆. This interactive table provides expected NMR data crucial for structural verification.

Infrared and Raman Spectroscopy for Functional Group Analysis and Tautomer Detection

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are complementary and provide a characteristic fingerprint for the molecule.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. nih.gov Key absorptions would confirm the presence of the aromatic system and the oxirane ring. For instance, C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹, while C=N and N=N stretching vibrations associated with the tetrazolopyridine core are found in the 1400-1650 cm⁻¹ region. rsc.org The presence of the oxirane (epoxide) ring is confirmed by characteristic bands for the C-O-C asymmetric stretch (around 1250 cm⁻¹) and symmetric ring breathing modes (around 800-950 cm⁻¹).

Raman spectroscopy, which measures the inelastic scattering of light, is particularly useful for identifying symmetric, non-polar bonds. aps.org It would provide complementary data on the skeletal vibrations of the heterocyclic rings. A crucial application of vibrational spectroscopy in this context is the detection of potential tautomers. The fused tetrazole ring is in equilibrium with an open-chain 2-azidopyridine isomer. The azide (B81097) group has an extremely strong and sharp characteristic absorption near 2100 cm⁻¹. The absence of this band in the IR spectrum is strong evidence that the compound exists predominantly in the closed-ring tetrazole form. beilstein-archives.org

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Heterocyclic Core (C=N, N=N)Stretching1400 - 1650
Oxirane C-O-CAsymmetric Stretch~1250
Oxirane RingSymmetric Breathing800 - 950
Aromatic C-HOut-of-plane Bending750 - 900

This interactive table highlights the principal IR and Raman bands used to confirm the presence of key functional groups.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for this compound, assuming a suitable crystal can be grown. This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com

The data obtained from X-ray diffraction would confirm the planarity of the fused tetrazolo[1,5-a]pyridine ring system. It would also reveal the precise orientation of the oxiranyl substituent relative to the aromatic plane. This information is critical for understanding steric effects and potential intramolecular interactions.

Furthermore, crystallographic analysis elucidates the supramolecular structure, detailing how molecules pack in the solid state. mdpi.com It can identify and characterize non-covalent interactions such as π–π stacking between the aromatic rings of adjacent molecules or potential weak hydrogen bonds involving the oxirane oxygen or aromatic protons. Such interactions are fundamental to the material's physical properties, including its melting point and solubility. The crystal structure serves as the ultimate benchmark against which data from spectroscopic and computational methods are compared and validated.

Synthetic Applications of 6 2 Oxiranyl Tetrazolo 1,5 a Pyridine in Complex Molecule Construction

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The utility of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine as a synthetic intermediate stems from the orthogonal reactivity of its two core functional groups. The oxirane (epoxide) ring is a potent electrophile, susceptible to ring-opening by a vast range of nucleophiles. This reaction allows for the introduction of various functionalities at the side chain, leading to the formation of substituted 2-hydroxyethylpyridine derivatives.

Simultaneously, the tetrazolo[1,5-a]pyridine (B153557) moiety exists in a temperature- and solvent-dependent valence tautomerism with its 2-azidopyridine (B1249355) isomer. beilstein-archives.orgresearchgate.net This equilibrium allows the molecule to act as a 1,3-dipole precursor, enabling it to participate in pericyclic reactions, most notably [3+2] cycloadditions with unsaturated systems like alkynes and alkenes. beilstein-archives.orgresearchgate.netnih.gov This reactivity opens a pathway to novel triazole-substituted pyridine (B92270) frameworks.

Oxirane Ring-Opening Reactions:

The epoxide ring can be opened by various nucleophiles, leading to a range of functionalized pyridine derivatives. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the least sterically hindered carbon of the oxirane.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Aryl Oxiranes
NucleophileProduct TypePotential Application
Azide (B81097) (N₃⁻)Azido (B1232118) alcoholPrecursor for amino alcohols, triazoles
Amines (R-NH₂)Amino alcoholPharmacologically relevant scaffolds
Thiols (R-SH)Thioether alcoholSynthesis of sulfur-containing heterocycles
Cyanide (CN⁻)Hydroxy nitrileIntermediate for carboxylic acids, amines

Tetrazole/Azide Cycloaddition Reactions:

The 2-azidopyridine tautomer can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to yield 1,2,3-triazoles. This "click chemistry" approach is highly efficient for linking the tetrazolopyridine core to other molecular fragments. beilstein-archives.orgresearchgate.net

Table 2: [3+2] Cycloaddition Reactions of the 2-Azidopyridine Tautomer
DipolarophileReaction TypeResulting Heterocycle
Terminal AlkyneCuAAC / SPAAC1,4-disubstituted 1,2,3-triazole
Strained Alkyne (e.g., DIBO)SPAACFused triazole system
Electron-deficient AlkeneHuisgen CycloadditionTriazoline derivative

Strategies for Constructing Polycyclic and Fused Ring Systems

The dual functionality of this compound is particularly advantageous for the synthesis of polycyclic and fused-ring systems through tandem or intramolecular reactions. nih.govnih.gov By designing substrates with appropriately positioned reacting groups, chemists can initiate a cascade of bond-forming events to rapidly build molecular complexity.

One projected strategy involves an initial intermolecular nucleophilic attack on the oxirane ring. The introduced substituent can itself contain a functional group (e.g., an alkyne or alkene) capable of a subsequent intramolecular reaction with the tetrazole/azide moiety. This approach can lead to the formation of novel, rigid tricyclic scaffolds.

A plausible reaction sequence is outlined below:

Oxirane Opening: Reaction of this compound with a nucleophile such as propargylamine. This opens the epoxide to form an amino alcohol derivative bearing a terminal alkyne.

Intramolecular Cycloaddition: Under thermal or catalytic (e.g., Cu(I)) conditions, the newly introduced alkyne can undergo an intramolecular [3+2] cycloaddition with the azido group of the 2-azidopyridine tautomer.

Formation of Fused System: This cyclization would result in the formation of a novel triazolo-fused pyridoxazepine ring system, a complex polycyclic architecture constructed in just two steps from the starting material.

Furthermore, the tetrazole ring itself can undergo ring-opening or ring-expansion reactions. lookchemmall.comuq.edu.au Strong nucleophiles can attack the tetrazole ring, leading to ring-opened dienyltetrazoles. lookchemmall.comuq.edu.au Photochemical induction can also lead to ring expansion to form diazepines. lookchemmall.comuq.edu.au These transformations, when coupled with the reactivity of the oxirane-derived side chain, offer additional pathways for the construction of unique fused heterocyclic systems.

Utilization of Enantiomerically Pure Oxiranes as Chiral Building Blocks

The oxirane moiety in this compound contains a stereogenic center, meaning the compound can exist as a pair of enantiomers. The use of a single enantiomer of this compound provides a powerful tool for asymmetric synthesis, where it serves as a chiral building block. nih.govnih.gov The transfer of chirality from an enantiomerically pure starting material to a final product is a cornerstone of modern pharmaceutical synthesis. nih.gov

The synthesis of enantiopure this compound could be achieved through asymmetric epoxidation of a precursor, 6-vinyl-tetrazolo[1,5-a]pyridine, using well-established catalytic methods (e.g., Sharpless or Jacobsen epoxidation).

Once obtained, the chiral epoxide can undergo nucleophilic ring-opening. In reactions proceeding via an SN2 mechanism, the nucleophile attacks the electrophilic carbon from the face opposite the C-O bond, resulting in a predictable inversion of stereochemistry at that center. This allows for the diastereoselective and enantioselective synthesis of a wide range of chiral products, such as amino alcohols, diols, and ethers, where the stereochemistry is controlled by the starting epoxide. researchgate.net

Table 3: Chiral Products from Enantiopure (R)-6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine
NucleophileProduct ClassResulting Stereochemistry
Benzylamine(S)-Amino alcoholInversion at attacked carbon
H₂O / OH⁻(R,S)-DiolInversion at attacked carbon
Sodium methoxide(S)-Methoxy alcoholInversion at attacked carbon

The ability to generate complex, enantiomerically pure molecules makes these chiral building blocks highly sought after in drug discovery and development. nih.govrsc.orgresearchgate.net

Derivatization for Novel Chemical Probe Development

Chemical probes are essential tools for studying biological systems, enabling the visualization and manipulation of biomolecules in their native environment. escholarship.org this compound serves as an excellent scaffold for the development of such probes due to the versatile reactivity of the oxirane ring, which acts as a convenient "handle" for chemical modification.

The epoxide can be opened with various nucleophiles that carry specific reporter or functional tags. This modular approach allows for the straightforward synthesis of a library of probes with diverse properties. nih.gov

Strategies for Probe Synthesis:

Fluorogenic Probes: Ring-opening the epoxide with an amine- or thiol-containing fluorophore (e.g., coumarin, fluorescein, or rhodamine derivatives) would covalently link the tetrazolopyridine core to a fluorescent reporter. The resulting probe could be used for cellular imaging, with the tetrazolopyridine moiety potentially directing the probe to specific biological targets. Some heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines are known to have intrinsic fluorescent properties that could be tuned. nih.govresearchgate.netnih.gov

Bioorthogonal Probes: The oxirane can be derivatized with a bioorthogonal functional group, such as a terminal alkyne or a strained alkene (e.g., trans-cyclooctene). nih.gov This creates a probe that can be introduced into a biological system and then specifically labeled in a secondary step via a bioorthogonal reaction (e.g., CuAAC or SPAAC with an azide-tagged molecule, or an inverse-electron-demand Diels-Alder reaction with a tetrazine-tagged molecule). nih.govnih.gov This two-step approach is widely used for in vivo imaging and proteomics.

Affinity Probes: Attaching a biotin (B1667282) molecule through oxirane ring-opening would create a probe for affinity purification experiments, allowing for the identification of proteins or other biomolecules that interact with the tetrazolopyridine scaffold.

Table 4: Potential Derivatizations of the Oxirane Moiety for Probe Development
Attached MoietyProbe TypeApplication
Fluorophore (e.g., BODIPY-amine)Fluorescent ProbeLive cell imaging, fluorescence microscopy
Alkyne (e.g., via propargylamine)Bioorthogonal HandleSecondary labeling via click chemistry
Biotin (e.g., via biotin-amine)Affinity ProbeProtein pull-down, target identification
PhotosensitizerPhotodynamic Therapy AgentTargeted cell ablation

The development of such specialized chemical tools is critical for advancing our understanding of complex biological processes at the molecular level.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. For 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine, the oxirane ring contains a stereocenter, necessitating the development of synthetic methods that can control its three-dimensional arrangement with high precision. Future research will likely focus on creating novel catalytic systems to achieve highly stereoselective synthesis of this target molecule.

A key area of exploration will be the adaptation of asymmetric epoxidation methods to the corresponding vinyl-tetrazolo[1,5-a]pyridine precursor. While methods like the Sharpless Asymmetric Epoxidation are well-established for allylic alcohols, research into new transition-metal catalysts and chiral ligands will be required for substrates lacking a directing hydroxyl group. youtube.comyoutube.com The development of catalysts based on manganese, cobalt, or other transition metals, paired with sophisticated chiral ligands, could enable direct, highly enantioselective epoxidation of 6-vinyl-tetrazolo[1,5-a]pyridine. rsc.orgencyclopedia.pub Furthermore, organocatalytic systems, which avoid the use of metals, present a green and sustainable alternative that warrants investigation. mdpi.com

Another promising strategy involves the kinetic resolution of a racemic mixture of this compound. This can be achieved through enantioselective ring-opening reactions catalyzed by chiral metal complexes, such as those based on titanium, nickel, or gadolinium. nih.govresearchgate.net In such a process, one enantiomer of the epoxide reacts at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure epoxide. youtube.com

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Catalyst Type Precursor Key Advantage
Asymmetric Epoxidation Transition Metal (e.g., Ti, V, Mn) + Chiral Ligand 6-vinyl-tetrazolo[1,5-a]pyridine Direct formation of enantiopure epoxide
Asymmetric Epoxidation Organocatalyst 6-vinyl-tetrazolo[1,5-a]pyridine Metal-free, sustainable approach

Advanced Mechanistic Studies utilizing Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Ultrafast spectroscopic techniques, which can probe chemical events on femtosecond (10⁻¹⁵ s) timescales, are powerful tools for elucidating the intricate details of reaction dynamics. nih.gov

For this compound, ultrafast transient absorption spectroscopy could be employed to study the photochemistry of the tetrazole ring. rsc.org Tetrazoles are known to undergo photochemical ring-cleavage to produce highly reactive intermediates like nitrilimines. nih.gov By exciting the molecule with an ultrafast laser pulse and monitoring the subsequent spectral changes, researchers could directly observe the formation and decay of these transient species, providing invaluable mechanistic insights. researchgate.netultrafast-chemistry.com Similarly, the dynamics of the epoxide ring-opening could be tracked in real-time. For instance, femtosecond inner-shell absorption spectroscopy could monitor the electronic and structural changes that occur as a nucleophile attacks and breaks the C-O bond of the oxirane ring. science.govscience.gov This would allow for a precise mapping of the reaction pathway, distinguishing between Sₙ1 and Sₙ2 character and visualizing the involvement of any intermediates. chemistrysteps.commasterorganicchemistry.com

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from the research lab to larger-scale production requires processes that are safe, efficient, and scalable. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch chemistry in this regard. nih.gov

The synthesis of the tetrazolo[1,5-a]pyridine (B153557) core often involves the use of azides, which can be hazardous in large quantities in batch processes. organic-chemistry.org A continuous-flow system minimizes the amount of hazardous material present at any given time, enhancing safety. nih.gov Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity in the formation of the tetrazole ring. mdpi.comresearchgate.net

Furthermore, integrating flow reactors with automated synthesis platforms can dramatically accelerate the optimization of reaction conditions and the creation of compound libraries. nih.govresearchgate.net An automated platform could systematically vary catalysts, solvents, and nucleophiles for the epoxide ring-opening of this compound, rapidly identifying optimal conditions for desired transformations. imperial.ac.ukchemspeed.com This high-throughput experimentation approach would be invaluable for exploring the reactivity of the molecule and discovering new derivatives with potential applications.

Exploration of New Reactivity Modes and Unprecedented Transformations

The bifunctional nature of this compound provides a fertile ground for exploring novel reactivity. The tetrazolo[1,5-a]pyridine system is known to exist in equilibrium with its 2-azidopyridine (B1249355) tautomer. beilstein-archives.orgnih.gov This equilibrium can be exploited to engage the molecule in reactions characteristic of azides, such as 1,3-dipolar cycloadditions (click chemistry). researchgate.net Reacting this compound with various alkynes under copper catalysis could lead to a new class of triazole-substituted pyridines, where the epoxide handle remains available for further functionalization.

The epoxide ring itself is a versatile functional group susceptible to attack by a wide array of nucleophiles. thieme-connect.dersc.orgchemrxiv.org Future research could explore unprecedented intramolecular transformations where a nucleophile, generated by a reaction on the tetrazole ring or a substituent, attacks the tethered epoxide. For example, reduction of the tetrazole ring could potentially generate an amine that could subsequently open the epoxide ring, leading to novel bicyclic structures. researchgate.net Another avenue involves metal-catalyzed cross-electrophile coupling reactions, where both the C-O bonds of the epoxide and a C-X bond on an aryl halide are activated to form new C-C bonds under mild conditions. ucla.edu

Table 2: Potential Novel Transformations

Reactivity Mode Key Reagent/Condition Potential Product Class
1,3-Dipolar Cycloaddition Terminal Alkyne, Copper Catalyst Triazole-substituted pyridyl alcohols
Intramolecular Cyclization Reduction of tetrazole ring Fused heterocyclic systems
Cross-Electrophile Coupling Aryl Halide, Ni/Ti/Photoredox Catalysis Aryl-substituted pyridyl alcohols

Synergistic Computational and Experimental Approaches for Rational Reaction Design

The design of novel reactions and catalysts can be significantly enhanced by a synergistic approach that combines experimental work with computational modeling. researchgate.net Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state energies, and the influence of catalysts and substituents on reactivity. researchgate.net

For the stereoselective synthesis of this compound, computational modeling could be used to design and screen new chiral ligands for transition-metal catalysts. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers of the epoxide, researchers can predict the enantioselectivity of a given catalyst system before it is even synthesized in the lab. researchgate.net This rational design approach can save significant time and resources.

Similarly, computational studies can be used to predict new reactivity modes. For example, DFT calculations could explore the feasibility of various intramolecular cyclization pathways or predict the regioselectivity of the epoxide ring-opening with different nucleophiles under various catalytic conditions. acs.org The insights gained from these computational models would then guide experimental efforts, leading to a more efficient and targeted discovery of new transformations for this promising molecule. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a two-step process:

  • Step 1 : Construct the tetrazolo[1,5-a]pyridine core via oxidative cyclization of pyridine derivatives. For example, pyridine N-oxides react with phosphoryl azides (e.g., diphenylphosphoryl azide) under solvent-free heating to form tetrazolo[1,5-a]pyridines .
  • Step 2 : Introduce the oxiranyl (epoxide) group at position 6. Epoxidation can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) in alkaline conditions (e.g., KOH/ethanol), as demonstrated in diepoxy-tetrazolo[1,5-a]pyridine synthesis .
    • Key Variables : Reaction temperature, choice of oxidizer (e.g., H₂O₂ vs. NaOCl), and solvent polarity significantly impact yield and purity. For example, H₂O₂/KOH in ethanol minimizes side reactions compared to harsher oxidizers like Pb(OAc)₄ .

Q. How is this compound characterized structurally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and epoxide integrity by analyzing coupling constants and deshielded protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming the oxiranyl group's spatial orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during oxiranyl group introduction?

  • Approach :

  • Catalytic Systems : Use transition-metal catalysts (e.g., CuBr/phenanthroline) to direct epoxidation to position 6, leveraging steric and electronic effects .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) stabilize epoxide intermediates .
    • Data Analysis : Compare HPLC or GC-MS profiles under varying conditions to quantify regioselectivity. Contradictions in yields (e.g., 60% vs. 85%) may arise from competing side reactions like ring-opening of the epoxide .

Q. What thermal decomposition mechanisms are observed in this compound, and how do they impact material stability?

  • Methods :

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., ~240°C for tetrazolo derivatives) .
  • Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic events linked to ring-opening or nitrogen release .
  • DFT Calculations : Predicts bond dissociation energies, highlighting the oxiranyl group's susceptibility to nucleophilic attack .
    • Implications : Poor thermal stability may limit applications in high-temperature materials, necessitating stabilization via electron-withdrawing substituents .

Q. How does the oxiranyl group influence electronic properties in π-conjugated systems?

  • Experimental Design :

  • Cyclic Voltammetry (CV) : Measures reduction potentials to assess electron-withdrawing capacity. Tetrazolo[1,5-a]pyridine derivatives exhibit LUMO values ~-3.2 eV, comparable to other electron-deficient heterocycles .
  • UV-Vis Spectroscopy : Tracks bathochromic shifts in absorption spectra, indicating extended conjugation when the oxiranyl group is incorporated .
    • Applications : Enhanced electron affinity makes these compounds suitable for organic semiconductors or OLED emitters .

Q. How do conflicting reports on reaction yields with different azides (e.g., sulfonyl vs. phosphoryl) inform synthetic protocol design?

  • Analysis :

  • Diphenylphosphoryl Azide : Yields >85% due to superior leaving-group ability .
  • Sulfonyl Azides : Lower yields (~60%) due to side reactions (e.g., sulfonate ester formation) .
    • Resolution : Pair kinetic studies (real-time FTIR monitoring) with computational modeling to identify rate-limiting steps and optimize azide selection .

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